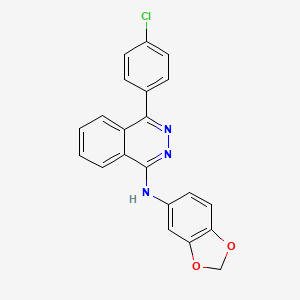![molecular formula C24H21N3O6 B11605452 (3-{(Z)-[1-(2-methoxyethyl)-2,4,6-trioxo-3-phenyltetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11605452.png)
(3-{(Z)-[1-(2-methoxyethyl)-2,4,6-trioxo-3-phenyltetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-{(Z)-[1-(2-methoxyethyl)-2,4,6-trioxo-3-phenyltetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid: is a complex organic compound with a unique structure that combines elements of indole and pyrimidine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-{(Z)-[1-(2-methoxyethyl)-2,4,6-trioxo-3-phenyltetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine precursors, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrimidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and molecular recognition studies.
Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets could lead to the development of new therapeutic agents.
Industry: In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may also make it suitable for use in sensors or other advanced technologies.
作用機序
The mechanism of action of (3-{(Z)-[1-(2-methoxyethyl)-2,4,6-trioxo-3-phenyltetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. This binding is often mediated by hydrogen bonds, hydrophobic interactions, and π-π stacking. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound also contains a triazine ring, similar to the pyrimidine ring in the target compound.
Uniqueness: The uniqueness of this compound lies in its combination of indole and pyrimidine structures, which imparts distinct chemical and biological properties. This dual functionality allows for a wide range of applications and interactions that are not possible with simpler compounds.
特性
分子式 |
C24H21N3O6 |
|---|---|
分子量 |
447.4 g/mol |
IUPAC名 |
2-[3-[(Z)-[1-(2-methoxyethyl)-2,4,6-trioxo-3-phenyl-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C24H21N3O6/c1-33-12-11-26-22(30)19(23(31)27(24(26)32)17-7-3-2-4-8-17)13-16-14-25(15-21(28)29)20-10-6-5-9-18(16)20/h2-10,13-14H,11-12,15H2,1H3,(H,28,29)/b19-13- |
InChIキー |
NFXUOYIOFGEQNP-UYRXBGFRSA-N |
異性体SMILES |
COCCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)O)/C(=O)N(C1=O)C4=CC=CC=C4 |
正規SMILES |
COCCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)O)C(=O)N(C1=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl [(2Z)-2-{[N-(3-methylphenyl)carbamimidoyl]imino}-6-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]acetate](/img/structure/B11605374.png)

![(7Z)-3-(3,4-dimethoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11605385.png)
![3-[5-(4-chlorophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11605387.png)
![methyl 6-bromo-1-(4-bromobenzoyl)-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11605409.png)
![5-(4-methylphenyl)-2-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11605415.png)
![2-ethoxy-4-{(Z)-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11605417.png)
![2-tert-butyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11605422.png)
![2-[(2E)-2-(1-thien-2-ylethylidene)hydrazino]-1,3-thiazol-4(5H)-one](/img/structure/B11605433.png)
![2,4-dimethyl-3-phenyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11605440.png)
![(5E)-1-(4-fluorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11605448.png)
![methyl {(3Z)-3-[2-({6-[(E)-(hydroxyimino)methyl]pyridin-3-yl}carbonyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11605451.png)
![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11605456.png)
![1-[(2-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11605461.png)